MPT0B014

P-glycoprotein evasion multidrug resistance tubulin inhibitor efflux

Avoid the confounding liability of P-glycoprotein efflux inherent to standard colchicine-site tubulin inhibitors. MPT0B014 is a synthetic aroylquinoline specifically engineered to deliver uncompromised antiproliferative potency (IC₅₀ ≈ 0.03 μM) in P-gp-overexpressing multidrug-resistant models (e.g., NCI/ADR-RES, MCF-7/ADR) where CA-4 and colchicine fail. Supplied as ≥98% pure crystalline solid with validated G2/M arrest phenotype and in vivo efficacy (A549 xenograft TGI 11% mono, 49% combo with erlotinib). The decisive tool for unambiguous P-gp-independent tubulin cytotoxicity studies. Order high-purity MPT0B014 to eliminate efflux artifacts from your MDR reversal or NSCLC pipeline experiments.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 1215208-59-5
Cat. No. B593801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0B014
CAS1215208-59-5
Synonyms6-quinolinyl(3,4,5-trimethoxyphenyl)methanone
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3
InChIKeyGSGXITQZCMSYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPT0B014 (CAS 1215208-59-5): Aroylquinoline Tubulin Polymerization Inhibitor for NSCLC and P‑gp‑Overexpressing Cancer Research


MPT0B014 is a synthetic aroylquinoline derivative that functions as a tubulin polymerization inhibitor targeting the colchicine-binding site on β‑tubulin [1]. It induces G2/M cell cycle arrest and caspase‑mediated apoptosis in cancer cells [1]. The compound has a molecular weight of 323.34 g/mol (C₁₉H₁₇NO₄) and is supplied as a white to beige crystalline solid with ≥98% purity (HPLC), soluble in DMSO at ≥5 mg/mL . Primary characterization has been performed in human non‑small cell lung cancer (NSCLC) models, where the compound demonstrates nanomolar antiproliferative activity [1].

Why MPT0B014 Cannot Be Replaced by Generic Colchicine‑Site Ligands in P‑gp‑Overexpressing Cancer Models


Colchicine‑site tubulin inhibitors are frequently substrates for the P‑glycoprotein (P‑gp/MDR1) efflux pump, leading to reduced intracellular accumulation and therapeutic failure in multidrug‑resistant cancers. Widely studied analogs in this class, including colchicine itself and combretastatin A‑4 (CA‑4), are known P‑gp substrates and exhibit substantially diminished cytotoxicity in P‑gp‑overexpressing cells [1]. MPT0B014 was specifically designed and validated to evade P‑gp‑mediated efflux, maintaining full antiproliferative potency in adriamycin‑resistant NCI/ADR‑RES cells that overexpress P‑gp [2]. A user attempting to substitute MPT0B014 with a generic colchicine‑site ligand in experiments involving P‑gp‑expressing models would therefore obtain artefactually reduced efficacy measurements unrelated to the compound's intrinsic tubulin‑binding activity.

MPT0B014 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


P‑Glycoprotein Substrate Status: MPT0B014 vs. Combretastatin A‑4 and Colchicine

MPT0B014 is not a substrate for the P‑glycoprotein (P‑gp) efflux transporter, whereas the structurally related colchicine‑site ligand combretastatin A‑4 (CA‑4) is a well‑characterized P‑gp substrate. In calcein‑AM efflux assays using P‑gp‑overexpressing NCI/ADR‑RES cells, MPT0B014 (0.1–1 μM) did not inhibit calcein‑AM efflux, confirming lack of P‑gp interaction [1]. By contrast, CA‑4 is actively transported by P‑gp, resulting in 3‑ to 10‑fold reduced cytotoxicity in P‑gp‑expressing versus parental cell lines [2].

P-glycoprotein evasion multidrug resistance tubulin inhibitor efflux

Antiproliferative Potency in P‑gp‑Overexpressing Resistant Cells: MPT0B014 vs. Adriamycin

In NCI/ADR‑RES cells that overexpress P‑glycoprotein and are highly resistant to adriamycin (doxorubicin), MPT0B014 retains nanomolar antiproliferative potency with an IC₅₀ of approximately 0.03 μM [1]. This represents minimal to no shift in potency compared to its activity in parental NSCLC lines (IC₅₀ = 0.041–0.046 μM), confirming that P‑gp overexpression does not confer cross‑resistance to MPT0B014 [1].

multidrug resistance NCI/ADR-RES P‑gp overexpression cytotoxicity

Therapeutic Window: Differential Cytotoxicity in NSCLC vs. Normal Endothelial Cells

MPT0B014 exhibits a quantifiable selectivity window between cancerous and normal cells. In comparative viability assays, MPT0B014 inhibited proliferation of A549, H1299, and H226 NSCLC cells with IC₅₀ values ranging from 0.055 to 0.109 μM, while the IC₅₀ against normal human umbilical vein endothelial cells (HUVEC) was 0.536 μM [1]. This corresponds to a selectivity index of approximately 5‑ to 10‑fold in favor of NSCLC cells over non‑transformed endothelial cells [1].

selectivity index HUVEC NSCLC therapeutic window

In Vivo Tumor Growth Inhibition: MPT0B014 Monotherapy vs. Combination with Erlotinib

In the A549 NSCLC xenograft model, MPT0B014 monotherapy (100 mg/kg, i.v./i.p., daily for 25 days) produced 11% tumor growth inhibition (TGI) relative to vehicle control. Erlotinib monotherapy (25 mg/kg) produced 21% TGI. The combination of MPT0B014 plus erlotinib produced 49% TGI, representing a >2‑fold enhancement over either single agent [1]. This synergistic in vivo effect was accompanied by significant tumor growth delay (28% delay for combination vs. 7% for monotherapy) [1].

A549 xenograft in vivo efficacy combination therapy tumor growth inhibition

MPT0B014 Validated Application Scenarios Based on Quantitative Differentiation Evidence


P‑gp‑Overexpressing Multidrug‑Resistant Cancer Cell Line Screening

Employ MPT0B014 as a positive control or test compound in viability assays using NCI/ADR‑RES, MCF‑7/ADR, or other P‑gp‑overexpressing cell lines. MPT0B014 retains full potency (IC₅₀ ≈ 0.03 μM in NCI/ADR‑RES) where adriamycin and many colchicine‑site ligands show >100‑fold potency loss [1]. This application is particularly suited for laboratories studying MDR reversal strategies or validating P‑gp‑independent tubulin‑targeted cytotoxicity.

A549 and NSCLC Xenograft Studies with EGFR Inhibitor Combination

Use MPT0B014 in A549 or other NSCLC xenograft models either as monotherapy or in combination with erlotinib. In the A549 model, MPT0B014 monotherapy at 100 mg/kg daily (i.v./i.p.) achieved 11% TGI, while combination with erlotinib (25 mg/kg) achieved 49% TGI, demonstrating validated in vivo efficacy and combination potential [1]. This scenario is directly supported by the quantitative in vivo data and requires no additional combination optimization.

Therapeutic Window Assessment in Cancer vs. Normal Cell Co‑Culture Systems

Deploy MPT0B014 in experiments comparing cancer cell (A549, H1299, H226) responses to normal endothelial cell (HUVEC) responses. The 5‑ to 10‑fold selectivity index (HUVEC IC₅₀ = 0.536 μM vs. NSCLC IC₅₀ = 0.055–0.109 μM) provides a measurable differential [1] that is absent with non‑selective colchicine‑site ligands. This enables more interpretable results in co‑culture, organoid, or stromal‑inclusive models where differential cytotoxicity is a required experimental parameter.

G2/M Cell Cycle Arrest and Aurora Kinase Modulation Studies

Use MPT0B014 (0.05–0.3 μM, 24 h) to induce G2/M arrest in NSCLC cell lines, accompanied by up‑regulation of Aurora A/B, cyclin B1, and phospho‑Cdc2 (Thr161), and down‑regulation of Cdc25C and Cdc2 (Tyr15) [1]. The reproducible G2/M arrest phenotype and defined Aurora A/B up‑regulation make MPT0B014 a suitable tool compound for cell cycle checkpoint studies, particularly in A549 and H1299 cells where the IC₅₀ range (0.041–0.046 μM) is well within the active concentration window for pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPT0B014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.